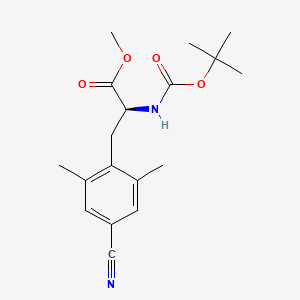

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate

CAS No.: 1227311-10-5

Cat. No.: VC2654288

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227311-10-5 |

|---|---|

| Molecular Formula | C18H24N2O4 |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | methyl (2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C18H24N2O4/c1-11-7-13(10-19)8-12(2)14(11)9-15(16(21)23-6)20-17(22)24-18(3,4)5/h7-8,15H,9H2,1-6H3,(H,20,22)/t15-/m0/s1 |

| Standard InChI Key | HYORTKXZQBJJBT-HNNXBMFYSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C#N |

| SMILES | CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N |

| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N |

Introduction

Chemical Identity and Structural Characteristics

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate is a modified amino acid derivative with a cyano-substituted aromatic ring. The compound is identified by CAS number 1227311-10-5 and possesses the molecular formula C₁₈H₂₄N₂O₄ . It has a distinctive structure that combines several key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl ester, a cyano group, and two methyl substitutions on the phenyl ring. These structural features are critical for its reactivity and applications in synthetic chemistry . The compound has a molecular weight of 332.4 g/mol, which influences its physical properties and handling characteristics .

The stereochemistry of this compound is of particular importance, with the S-configuration at the α-carbon of the amino acid portion. This stereochemical arrangement is crucial for its biological activity and synthetic utility in pharmaceutical development . The compound's electronic structure, influenced by the electron-withdrawing cyano group and the electron-donating methyl groups on the aromatic ring, creates a unique reactivity profile that is valuable in organic synthesis .

Nomenclature and Identification

Several synonyms exist for this compound in scientific literature and commercial catalogs, reflecting its importance across different fields:

| Identifier Type | Value |

|---|---|

| CAS Number | 1227311-10-5 |

| IUPAC Name | methyl (2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| InChI Key | HYORTKXZQBJJBT-HNNXBMFYSA-N |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.4 g/mol |

| Common Synonyms | (S)-2-tert-Butoxycarbonylamino-3-(4-cyano-2,6-dimethyl-phenyl)-propionic acid methyl ester; 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester |

Physical and Chemical Properties

The physical and chemical properties of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate determine its behavior in different experimental conditions and influence its applications in organic synthesis and pharmaceutical research.

Chemical Reactivity

The reactivity of this compound is primarily determined by its functional groups:

These reactivity patterns make the compound valuable in multi-step synthetic sequences, particularly in the preparation of pharmaceutically relevant molecules .

| Stock Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.0085 mL | 15.0426 mL | 30.0851 mL |

| 5 mM | 0.6017 mL | 3.0085 mL | 6.017 mL |

| 10 mM | 0.3009 mL | 1.5043 mL | 3.0085 mL |

These calculations are based on the molecular weight of 332.4 g/mol and provide researchers with ready-to-use information for experimental design .

Solubility Considerations

The compound's solubility varies depending on the solvent used. For optimal dissolution, it is recommended to:

-

Select an appropriate solvent based on the compound's solubility profile.

-

Heat the preparation to 37°C if needed to enhance dissolution.

-

Use ultrasonic bath oscillation to facilitate complete dissolution of the compound .

These steps ensure the preparation of homogeneous solutions for accurate experimental work.

Applications in Pharmaceutical Research

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate has significant applications in pharmaceutical research, particularly as an intermediate in the synthesis of biologically active compounds.

Role in Eluxadoline Synthesis

Evidence suggests this compound serves as an important intermediate in the synthesis pathway of Eluxadoline, a medication marketed under the brand name Viberzi for the treatment of diarrhea and abdominal pain . Eluxadoline's molecular structure incorporates components derived from this intermediate, highlighting the compound's value in pharmaceutical manufacturing processes.

Structure-Activity Relationship Studies

The compound's well-defined stereochemistry and functional group arrangement make it valuable for structure-activity relationship (SAR) studies in drug development. The specific S-configuration at the stereogenic center is particularly important for biological activity in pharmaceutical applications . Researchers utilize this compound to investigate how structural modifications affect the biological activity of potential drug candidates.

Related Compounds and Structural Analogs

Several structural analogs of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate exist, with variations in functional groups and stereochemistry. These related compounds form a family of derivatives with diverse applications in organic synthesis and pharmaceutical research.

Key Structural Analogs

Table 2 presents important structural analogs and their properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid | 1870867-59-6 | C₁₇H₂₂N₂O₄ | 318.37 | Free carboxylic acid instead of methyl ester |

| (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate | 623950-05-0 | C₁₈H₂₆N₂O₅ | 350.4 | Carbamoyl group instead of cyano group |

| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid | 623950-02-7 | C₁₇H₂₄N₂O₅ | 336.38 | Carbamoyl group and free carboxylic acid |

| Boc-4-cyano-D-phenylalanine | 146727-62-0 | C₁₅H₁₈N₂O₄ | 290.31 | D-isomer without methyl groups on phenyl ring |

These structural variations allow for fine-tuning of properties and reactivities for specific synthetic applications .

Transformation Pathways

The compound can undergo various chemical transformations to generate related derivatives:

-

Hydrolysis of the methyl ester produces (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid.

-

Hydration of the cyano group yields the corresponding carbamoyl derivative.

-

Deprotection of the Boc group reveals the free amine, which can participate in further coupling reactions .

These transformation pathways are essential in the design of synthetic routes to pharmaceutically relevant compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume